(4-Amino-3,5-dichlorophenyl)glycolic acid
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Overview
Description
(4-Amino-3,5-dichlorophenyl)glycolic acid is an organic compound with the molecular formula C8H7Cl2NO3. It is characterized by its unique structure, which includes an amino group and two chlorine atoms attached to a benzene ring, along with a glycolic acid moiety. This compound is typically found as a colorless crystalline or white crystalline powder and has a distinctive amino acid-like odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3,5-dichlorophenyl)glycolic acid can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dichloroaniline with glyoxylic acid under controlled conditions. The reaction typically requires a catalyst and is conducted in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3,5-dichlorophenyl)glycolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions include various substituted phenylglycolic acids, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Amino-3,5-dichlorophenyl)glycolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (4-Amino-3,5-dichlorophenyl)glycolic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-3,5-dichlorophenyl)acetic acid
- (4-Amino-3,5-dichlorophenyl)propionic acid
- (4-Amino-3,5-dichlorophenyl)butyric acid
Uniqueness
(4-Amino-3,5-dichlorophenyl)glycolic acid is unique due to its glycolic acid moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
82540-41-8 |
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Molecular Formula |
C8H7Cl2NO3 |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
2-(4-amino-3,5-dichlorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7Cl2NO3/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2,7,12H,11H2,(H,13,14) |
InChI Key |
PUYRPBRWUYJNTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C(C(=O)O)O |
Origin of Product |
United States |
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